6-(Difluoromethyl)-5-methylnicotinonitrile
Description
6-(Difluoromethyl)-5-methylnicotinonitrile (CAS: 1805305-30-9) is a fluorinated pyridine derivative with a nitrile group at position 3, a methyl group at position 5, and a difluoromethyl group at position 6 (Figure 1). Its molecular formula is inferred as C₈H₅F₂N₃, with a molecular weight of 181.14 g/mol. The compound is structurally related to nicotinonitrile (3-cyanopyridine) but modified with fluorine and methyl substituents, which are known to enhance pharmacological properties such as metabolic stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-6(3-11)4-12-7(5)8(9)10/h2,4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOPCPTXSXSLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805305-30-9 | |
| Record name | 6-(difluoromethyl)-5-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a 5-methylnicotinonitrile derivative, using difluoromethylating agents like ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, to facilitate the formation of the C–CF₂H bond .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-5-methylnicotinonitrile may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl amines.
Substitution: Formation of difluoromethyl-substituted derivatives.
Scientific Research Applications
6-(Difluoromethyl)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to modulate enzyme interactions.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as enhanced thermal stability and electronic characteristics.
Agricultural Chemistry: The compound may be used in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-(Difluoromethyl)-5-methylnicotinonitrile with five structurally related pyridine-based nitriles, highlighting key differences in substituents, molecular properties, and applications.
Abbreviations : EWG = Electron-Withdrawing Group.
Key Differences and Implications
Electronic Effects
- Fluorine Substituents: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in 6-(Trifluoromethyl)nicotinonitrile. This balance may optimize interactions with biological targets while avoiding excessive polarity .
Steric and Solubility Considerations
- The methyl group at position 5 in the target compound introduces steric bulk, which may hinder interactions with narrow enzyme pockets compared to smaller substituents like -F or -NH₂ in analogs .
- Amino groups (e.g., in 6-Amino-5-fluoronicotinonitrile) enhance solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation .
Pharmacological Potential
- Fluorinated pyridines are prominent in drug discovery, with fluorine improving bioavailability and membrane permeability . The target compound’s combination of -CF₂H and -CH₃ positions it as a candidate for optimizing pharmacokinetic profiles in lead optimization .
- 6-(Trifluoromethyl)nicotinonitrile is more lipophilic, favoring blood-brain barrier penetration, whereas the target compound’s -CH₃ group may limit this property .
Biological Activity
Overview
6-(Difluoromethyl)-5-methylnicotinonitrile (CAS No. 1805305-30-9) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a methylnicotinonitrile moiety with a difluoromethyl substituent. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂N₂ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 1805305-30-9 |
The biological activity of 6-(Difluoromethyl)-5-methylnicotinonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, which can modulate various biological pathways.
Key Mechanisms:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, influencing signal transduction processes critical for cellular responses.
Medicinal Chemistry Applications
Research has demonstrated that 6-(Difluoromethyl)-5-methylnicotinonitrile shows promise in several therapeutic areas:
- Cancer Treatment : The compound has been evaluated for its potential as an inhibitor of the PI3K/mTOR pathway, which is frequently overactivated in cancer cells. In vitro studies indicated that it effectively prevented cell growth in various cancer cell lines .
- Neuropharmacology : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development .
Case Study 1: Cancer Cell Line Evaluation
In a study assessing the efficacy of 6-(Difluoromethyl)-5-methylnicotinonitrile against cancer cell lines, it was found to significantly reduce cell viability in OVCAR-3 xenograft models. The compound demonstrated good oral bioavailability and brain penetration, qualifying it for further clinical development .
Case Study 2: Enzyme Interaction Analysis
A litmus test for aldehyde oxidase metabolism revealed that compounds modified with difluoromethyl groups, including 6-(Difluoromethyl)-5-methylnicotinonitrile, showed enhanced resistance to metabolic degradation compared to their non-modified counterparts . This characteristic is crucial for developing stable drug candidates.
Comparison with Related Compounds
Comparative studies with similar compounds reveal that the difluoromethyl group imparts unique properties that enhance metabolic stability and lipophilicity:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 6-(Trifluoromethyl)-5-methylnicotinonitrile | Trifluoromethyl group | Moderate enzyme inhibition |
| 6-(Chloromethyl)-5-methylnicotinonitrile | Chloromethyl group | Lower metabolic stability |
| 6-(Bromomethyl)-5-methylnicotinonitrile | Bromomethyl group | Similar activity but less selective |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
